

Technical Guide to 1-Bromopyrene: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **1-Bromopyrene**

Cat. No.: **B033193**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromopyrene**, a key polycyclic aromatic hydrocarbon (PAH) derivative. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and derivatization, and explores its applications in materials science and as a research chemical.

Core Properties of 1-Bromopyrene

1-Bromopyrene is a brominated derivative of pyrene, a four-ring polycyclic aromatic hydrocarbon. The addition of a bromine atom at the C1 position makes it a versatile intermediate for the synthesis of more complex pyrene-based molecules through various cross-coupling reactions.^[1] Its inherent fluorescence, derived from the pyrene core, also makes it a subject of interest in the development of fluorescent probes.^[2]

Chemical Identifier:

- CAS Number: 1714-29-0^{[2][3][4][5][6][7][8]}
- Molecular Formula: C₁₆H₉Br^{[3][4][5][6][7]}

Quantitative Data Summary

The key physical and chemical properties of **1-Bromopyrene** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	281.15 g/mol	[3][4][7]
Appearance	White to yellow to tan powder	[3]
Melting Point	102 - 105 °C	[3]
Boiling Point	255 °C at 7 mmHg	[3]
Density	1.578 g/cm ³	[3]
Solubility	Soluble in organic solvents such as dichloromethane and N,N-dimethylformamide (DMF).[9]	

Experimental Protocols

Detailed methodologies for the synthesis of **1-Bromopyrene** and its subsequent conversion to 1-ethynylpyrene, a valuable building block in organic electronics, are provided below.

Synthesis of 1-Bromopyrene from Pyrene

This protocol describes the bromination of pyrene using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).[9]

Materials:

- Pyrene
- N-bromosuccinimide (NBS)
- N,N-dimethylformamide (DMF), anhydrous
- Dichloromethane
- Deionized water
- Magnesium sulfate (MgSO₄), anhydrous

- Hexane

Procedure:

- In a round-bottom flask, dissolve pyrene (1.0 mmol) in anhydrous DMF (10 mL).
- Slowly add a solution of NBS (1.05 mmol) in anhydrous DMF (5 mL) dropwise to the pyrene solution at room temperature.
- Stir the reaction mixture at room temperature for 24 hours.
- Upon completion of the reaction, pour the mixture into deionized water (50 mL).
- Extract the aqueous mixture with dichloromethane (3 x 100 mL).
- Combine the organic phases and wash thoroughly with deionized water.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).
- Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude **1-Bromopyrene** by recrystallization from hexane to obtain a light yellow powder.

Synthesis of 1-Ethynylpyrene via Sonogashira Coupling

This protocol outlines the palladium-catalyzed Sonogashira coupling of **1-Bromopyrene** with a protected alkyne, followed by deprotection.

Materials:

- **1-Bromopyrene**
- (Trimethylsilyl)acetylene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)

- Triethylamine (TEA)
- Toluene, anhydrous
- Methanol
- Potassium carbonate (K_2CO_3)
- Dichloromethane
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine

Procedure:

Step 1: Sonogashira Coupling

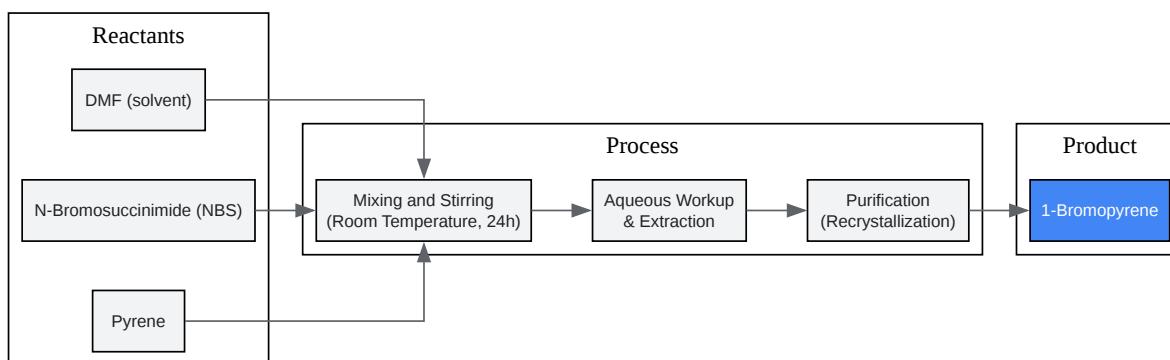
- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **1-Bromopyrene** (1.0 mmol), $Pd(PPh_3)_2Cl_2$ (0.02 mmol), and CuI (0.04 mmol).
- Add anhydrous toluene (15 mL) and triethylamine (5 mL).
- Add (trimethylsilyl)acetylene (1.5 mmol) to the mixture.
- Stir the reaction mixture at 70°C for 24 hours.
- After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH_4Cl .
- Extract the mixture with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection

- Dissolve the purified silyl-protected alkyne from Step 1 in a mixture of methanol and dichloromethane.
- Add potassium carbonate (2.0 mmol) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Remove the solvent under reduced pressure.
- Add water to the residue and extract with dichloromethane.
- Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate to yield 1-ethynylpyrene.

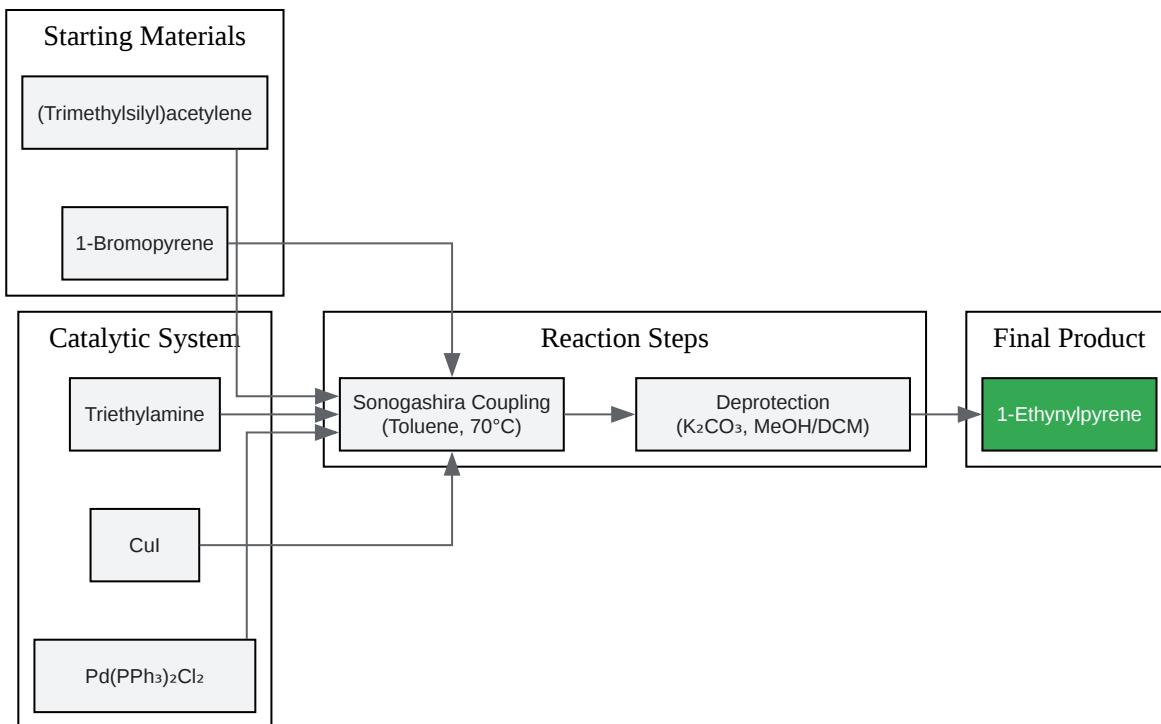
Diagrams and Workflows

The following diagrams illustrate key experimental and logical workflows relevant to the synthesis and application of **1-Bromopyrene**.



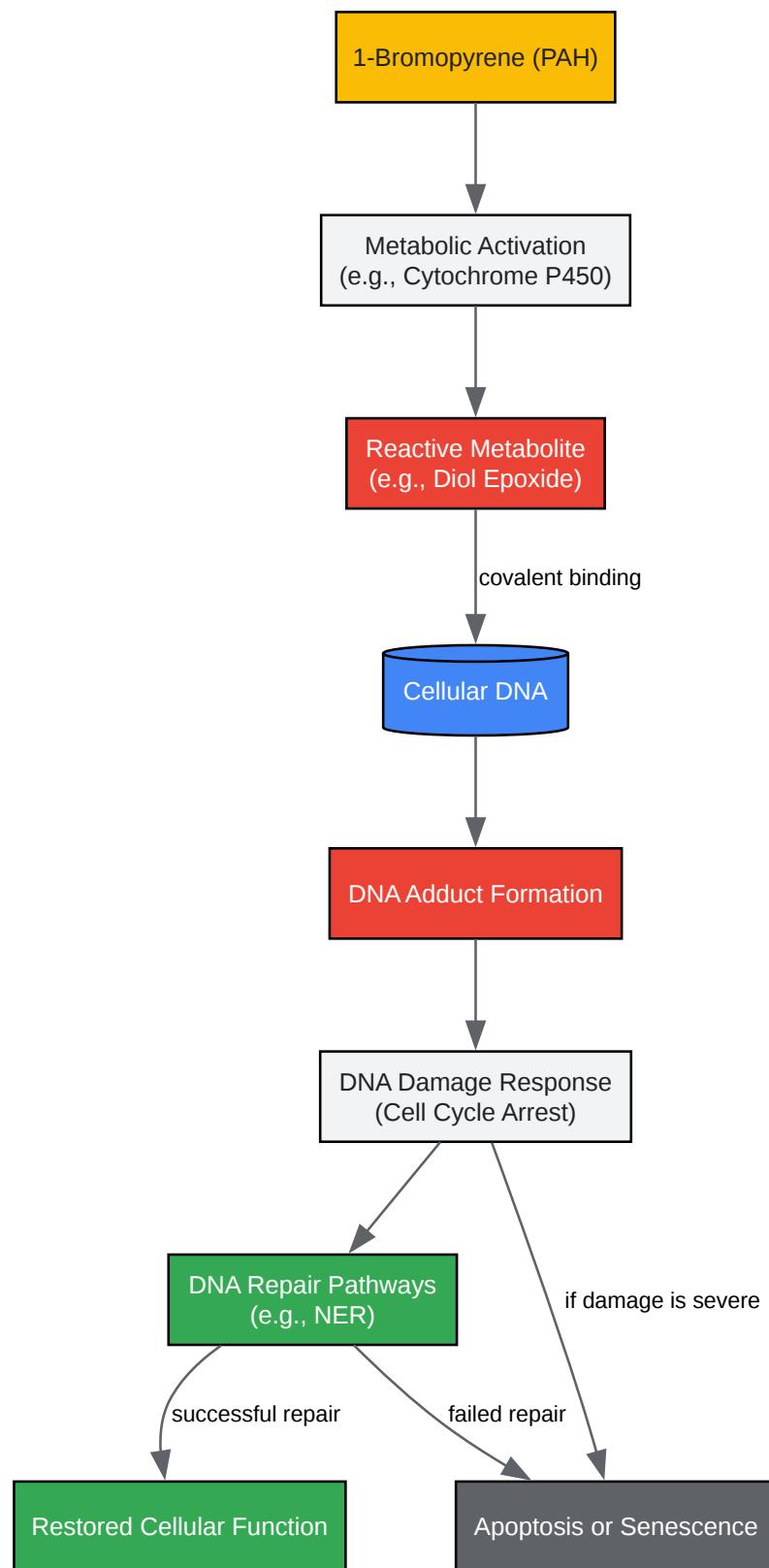
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Workflow for the synthesis of **1-Bromopyrene**.



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Experimental workflow for the synthesis of 1-Ethynylpyrene.



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